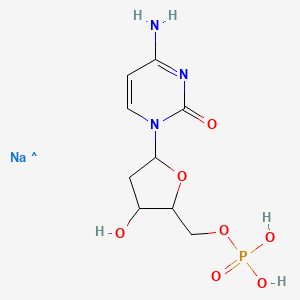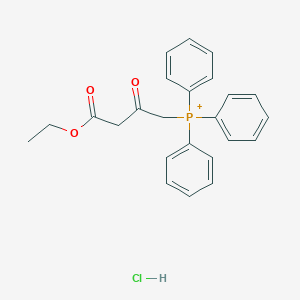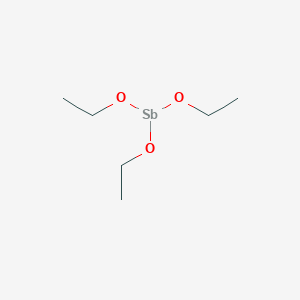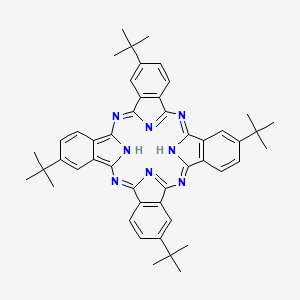
2'-Deoxycytidine 5'-monophosphate sodium salt, Sigma Grade, >=98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxycytidine 5’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide. This compound is commonly used in biochemical and molecular biology research due to its involvement in DNA replication and repair processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine 5’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxycytidine. One common method is the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions to yield the monophosphate ester, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine 5’-monophosphate sodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the nucleotide, which is then extracted and purified through a series of chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxycytidine 5’-monophosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form 2’-deoxycytidine diphosphate (dCDP) and 2’-deoxycytidine triphosphate (dCTP).
Hydrolysis: It can be hydrolyzed to 2’-deoxycytidine and inorganic phosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Phosphorylation: Typically involves ATP and specific kinases.
Hydrolysis: Requires acidic or basic conditions.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Phosphorylation: dCDP and dCTP.
Hydrolysis: 2’-Deoxycytidine and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
2’-Deoxycytidine 5’-monophosphate sodium salt is widely used in scientific research, including:
Chemistry: As a substrate in enzymatic reactions to study nucleotide metabolism.
Biology: In studies of DNA replication, repair, and recombination.
Medicine: As a potential therapeutic agent in antiviral and anticancer research.
Industry: In the production of synthetic DNA and RNA for various applications.
Wirkmechanismus
The primary mechanism of action of 2’-Deoxycytidine 5’-monophosphate sodium salt involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. This incorporation is essential for the synthesis and repair of DNA. The compound also acts as a substrate for kinases that phosphorylate it to form dCDP and dCTP, which are further used in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxyadenosine 5’-monophosphate sodium salt
- 2’-Deoxyguanosine 5’-monophosphate sodium salt
- Thymidine 5’-monophosphate sodium salt
Uniqueness
2’-Deoxycytidine 5’-monophosphate sodium salt is unique due to its specific role in the synthesis of cytosine-containing DNA. Unlike its analogs, which incorporate adenine, guanine, or thymine, this compound specifically contributes to the formation of cytosine nucleotides, making it essential for maintaining the genetic code’s integrity .
Eigenschaften
Molekularformel |
C9H14N3NaO7P |
|---|---|
Molekulargewicht |
330.19 g/mol |
InChI |
InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); |
InChI-Schlüssel |
YJOLXYLJTPJOHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)













